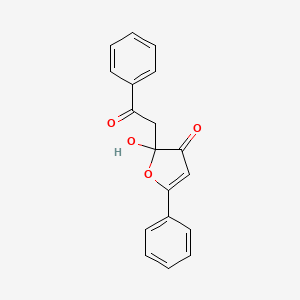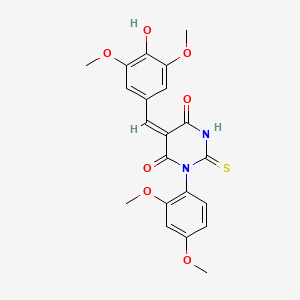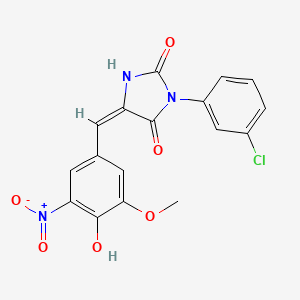![molecular formula C17H13ClINO3 B5915206 methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylate family and is commonly used in biochemical and physiological research. In
作用機序
The mechanism of action of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate involves its binding to specific proteins and enzymes. The compound has a high affinity for certain amino acid residues, allowing it to selectively bind to specific targets. Once bound, the compound can be visualized using fluorescence microscopy, providing insight into the distribution and activity of the target protein or enzyme.
Biochemical and Physiological Effects
Methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes, leading to a decrease in cellular function. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate in lab experiments is its high selectivity for specific proteins and enzymes. This allows for the visualization and study of these targets in living cells and tissues. Additionally, the compound is relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research.
One limitation of using methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate is its potential toxicity. While the compound has been shown to have minimal toxicity in vitro, its effects in vivo are not well understood. Additionally, the compound is relatively expensive, making it less accessible for some researchers.
将来の方向性
There are several future directions for the use of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate in scientific research. One potential application is in the study of neurological disorders such as Alzheimer's disease. The compound has been shown to bind to specific proteins involved in the disease process, making it a potential tool for the development of new treatments.
Another future direction is in the development of new fluorescent probes based on the structure of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate. By modifying the structure of the compound, researchers may be able to develop probes with higher selectivity or improved fluorescent properties.
Conclusion
In conclusion, methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate is a valuable tool for scientific research. Its high selectivity for specific proteins and enzymes, as well as its fluorescent properties, make it a useful tool for the study of a wide range of biological processes. While there are limitations to its use, the compound has significant potential for the development of new treatments for a variety of diseases.
合成法
The synthesis of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate involves the reaction of 4-chloroaniline with 2-iodobenzoic acid to form an amide intermediate. This intermediate is then reacted with methyl acrylate in the presence of a base catalyst to yield the final product. The reaction is carried out under mild conditions and yields a high purity product.
科学的研究の応用
Methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate has a wide range of scientific research applications. It is commonly used as a fluorescent probe in biochemical and physiological research. The compound has been shown to bind to specific proteins and enzymes, allowing for the visualization of their distribution and activity in cells and tissues. This has led to its use in the study of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClINO3/c1-23-17(22)15(10-11-6-8-12(18)9-7-11)20-16(21)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMAIEVRWDLYNO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-furoate](/img/structure/B5915130.png)
![3-(3,4-dichlorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5915136.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915142.png)

![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)


![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)

![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)